2-(2,4-Dimethoxyphenyl)ethanol
Overview
Description
2-(2,4-Dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H14O3. It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with two methoxy groups at the 2 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
It’s known that this compound reacts with trifluoroacetic acid .
Mode of Action
It’s known that 2,4-dimethoxybenzyl alcohol, a similar compound, reacts with trifluoroacetic acid to yield calix resorcinarene octamethyl ether
Biochemical Pathways
A similar compound, 2-(3,4-dimethoxyphenyl)ethanol (homoveratryl alcohol), has been used as a model compound in the delignification mechanism studies of mn(iii)-substituted polyoxometalates (msp) . This suggests that 2-(2,4-Dimethoxyphenyl)ethanol might also be involved in similar biochemical pathways.
Result of Action
The reaction of 2,4-dimethoxybenzyl alcohol with trifluoroacetic acid yields calix resorcinarene octamethyl ether . This might suggest potential molecular transformations that this compound could undergo.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-(2,4-Dimethoxyphenyl)ethanol are not well-studied. It is known that this compound can participate in various biochemical reactions. For instance, it has been used as a model compound in the delignification mechanism studies of Mn (III)-substituted polyoxometalates (MSP)
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a compound structurally similar to this compound, has been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that related compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that related compounds can have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Related compounds have been shown to have varying effects at different dosages in animal models .
Metabolic Pathways
It is known that related compounds can be involved in various metabolic pathways .
Transport and Distribution
Related compounds have been shown to have varying effects on their localization or accumulation .
Subcellular Localization
Related compounds have been shown to have varying effects on their subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,4-dimethoxyphenyl)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Another method involves the Grignard reaction, where 2,4-dimethoxybenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-(2,4-dimethoxyphenyl)acetaldehyde. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2,4-dimethoxyphenyl)acetaldehyde or 2-(2,4-dimethoxyphenyl)acetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield 2-(2,4-dimethoxyphenyl)ethane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products Formed
Oxidation: 2-(2,4-Dimethoxyphenyl)acetaldehyde, 2-(2,4-Dimethoxyphenyl)acetic acid.
Reduction: 2-(2,4-Dimethoxyphenyl)ethane.
Substitution: 2-(2,4-Dimethoxyphenyl)ethyl chloride or bromide.
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups at the 3 and 4 positions.
2-(2,5-Dimethoxyphenyl)ethanol: Methoxy groups at the 2 and 5 positions.
2-(2,6-Dimethoxyphenyl)ethanol: Methoxy groups at the 2 and 6 positions.
Uniqueness
2-(2,4-Dimethoxyphenyl)ethanol is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling and melting points, as well as variations in biological activity.
Properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-4-3-8(5-6-11)10(7-9)13-2/h3-4,7,11H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSXVCOZAMRSNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295427 | |
Record name | 2-(2,4-dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13398-65-7 | |
Record name | 13398-65-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-dimethoxyphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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